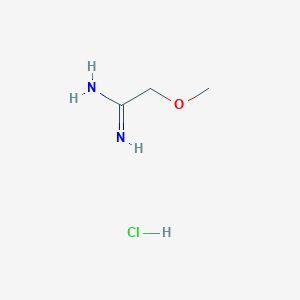
2-Methoxyacetimidamide hydrochloride
描述
2-Methoxyacetimidamide hydrochloride is a chemical compound with the formula C3H9ClN2O . It is a colorless crystalline solid, soluble in water and organic solvents such as ethanol and dimethylformamide .
Synthesis Analysis
The synthesis of 2-Methoxyacetimidamide hydrochloride involves the reaction of ammonia with ethanol at temperatures ranging from -15 to -20℃ . In one method, anhydrous ammonia gas is passed through ethanol until the mixture is saturated. The mixture is then stirred at room temperature overnight, recooled to -15°C, and a small amount of solid is removed by filtration. The filtrate is evaporated to dryness and the residue crystallized on standing to give the title compound .Molecular Structure Analysis
The molecular formula of 2-Methoxyacetimidamide hydrochloride is C3H9ClN2O . The molecular weight is 124.57 .Physical And Chemical Properties Analysis
2-Methoxyacetimidamide hydrochloride has several physical and chemical properties. It has 7 heavy atoms, 2 H-bond acceptors, and 2 H-bond donors. Its molar refractivity is 30.88, and its topological polar surface area (TPSA) is 59.1 Ų . It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is very high, with a solubility of 112.0 mg/ml .科学研究应用
Metabonomic Study in Type 2 Diabetes Mellitus
A study by Huo et al. (2009) explored biochemical changes in the serum of type 2 diabetes mellitus patients after treatment with metformin hydrochloride. Using (1)H NMR and UPLC/MS, they generated metabolic fingerprints and found significant changes in serum metabolites, which may help understand the action mechanism of metformin hydrochloride (Huo, Tao-guang et al., 2009).
Antiviral Activity and COVID-19 Treatment
Research on hydroxychloroquine's efficacy in treating COVID-19 was conducted by Meo et al. (2020). They reviewed various studies and clinical trials, suggesting that hydroxychloroquine can successfully treat COVID-19 infections (Meo, S. et al., 2020). Additionally, Yao et al. (2020) examined the in vitro antiviral activity of hydroxychloroquine against SARS-CoV-2, proposing dosing regimens for treating the infection based on its potency and safety profile (Yao, Xueting et al., 2020).
Biomedical Applications
Cho et al. (2011) investigated the use of 2-Methoxyestradiol (2-ME) for breast cancer therapy, focusing on its antiangiogenic and antitumor activity. They developed a polymer-based injectable delivery system that enhanced the solubility and bioavailability of 2-ME, demonstrating its potential as a carrier for lipophilic drugs (Cho, Jung-Kyo et al., 2011).
Environmental Impact Studies
Cuffney et al. (1990) provided experimental evidence on the role of benthic invertebrates in organic matter dynamics of headwater streams, using the insecticide methoxychlor. Their findings highlighted the ecological impact of methoxychlor on aquatic invertebrates and organic matter processing (Cuffney, T. et al., 1990).
Analytical and Synthetic Chemistry
Madsen et al. (2011) reported the synthesis of rhodamine 6G-based compounds, which were used to prepare fluorescently labeled biocompatible polymers for biomedical studies. This highlights the role of such compounds in developing advanced materials for medical applications (Madsen, J. et al., 2011).
Endocrine Disruption Research
Cumming's (1997) study on methoxychlor as a model for environmental estrogens discussed the physiological and potentially hazardous effects of chemicals with estrogenic activity in the environment, focusing on reproductive toxicity (Cummings, A., 1997).
属性
IUPAC Name |
2-methoxyethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYMVXNVNFXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543526 | |
| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacetimidamide hydrochloride | |
CAS RN |
1903-91-9 | |
| Record name | Ethanimidamide, 2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)




![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)




![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)


